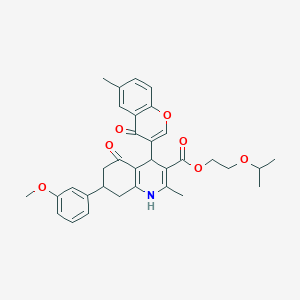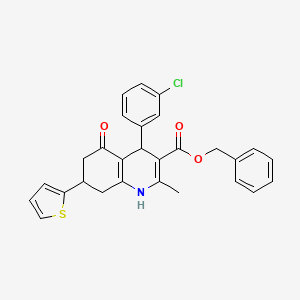![molecular formula C17H26N2O4 B11082166 N-[2-(3,4-diethoxyphenyl)ethyl]morpholine-4-carboxamide](/img/structure/B11082166.png)
N-[2-(3,4-diethoxyphenyl)ethyl]morpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-4-MORPHOLINECARBOXAMIDE is a synthetic organic compound with potential applications in various scientific fields. Its structure comprises a morpholine ring attached to a carboxamide group, which is further connected to a phenyl ring substituted with ethoxy groups. This unique structure imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-4-MORPHOLINECARBOXAMIDE typically involves multiple steps:
Formation of the Phenyl Ethyl Intermediate: The initial step involves the ethylation of 3,4-dihydroxybenzene to form 3,4-diethoxybenzene. This reaction is usually carried out using ethyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Morpholine Ring: The next step involves the reaction of the 3,4-diethoxyphenyl ethyl intermediate with morpholine. This can be achieved through a nucleophilic substitution reaction, where the ethyl group is replaced by the morpholine ring.
Formation of the Carboxamide Group: Finally, the carboxamide group is introduced by reacting the intermediate with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under appropriate conditions.
Industrial Production Methods
Industrial production of N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-4-MORPHOLINECARBOXAMIDE may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-4-MORPHOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The ethoxy groups on the phenyl ring can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of 3,4-diethoxybenzaldehyde or 3,4-diethoxybenzoic acid.
Reduction: Formation of N-[2-(3,4-diethoxyphenyl)ethyl]morpholine.
Substitution: Formation of substituted derivatives such as 3,4-diethoxyphenyl nitro or bromo compounds.
Scientific Research Applications
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-4-MORPHOLINECARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-4-MORPHOLINECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Similar structure with methoxy groups instead of ethoxy groups.
N-[2-(3,4-Dihydroxyphenyl)ethyl]acetamide: Hydroxy groups instead of ethoxy groups.
N-[2-(3,4-Dimethoxyphenyl)ethyl]morpholine: Lacks the carboxamide group.
Uniqueness
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-4-MORPHOLINECARBOXAMIDE is unique due to the presence of both ethoxy groups and a morpholine carboxamide moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C17H26N2O4 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-[2-(3,4-diethoxyphenyl)ethyl]morpholine-4-carboxamide |
InChI |
InChI=1S/C17H26N2O4/c1-3-22-15-6-5-14(13-16(15)23-4-2)7-8-18-17(20)19-9-11-21-12-10-19/h5-6,13H,3-4,7-12H2,1-2H3,(H,18,20) |
InChI Key |
XSYHSZLBZHGYNT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)N2CCOCC2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]benzohydrazide](/img/structure/B11082084.png)
![2-Oxo-2-phenylethyl 3-(3,4-dimethoxyphenyl)-3-[(phenylsulfonyl)amino]propanoate](/img/structure/B11082086.png)
![1-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl][1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11082091.png)
![1-[2-(azepan-1-yl)-2-oxoethyl]benzo[cd]indol-2(1H)-one](/img/structure/B11082098.png)
![{4-(hydroxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-yl}methanol](/img/structure/B11082105.png)


![Cyclopentyl 4-[4-(acetyloxy)phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11082134.png)
![17-(2-Hydroxyethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11082139.png)
![Methyl 2-[(2,4-dihydroxyphenyl)sulfanyl]-2,3,3,3-tetrafluoropropanoate](/img/structure/B11082147.png)
![2-(4-chloro-2-methylphenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B11082152.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide](/img/structure/B11082156.png)
![N-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B11082157.png)
![N-[4-hydroxy-1-(4-methylphenyl)-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2,2-dimethylpropanamide](/img/structure/B11082162.png)
